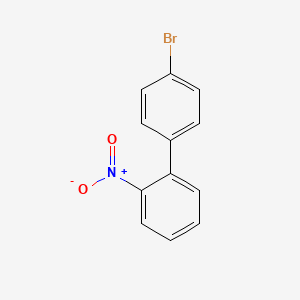

4'-Brom-2-nitrobiphenyl

Übersicht

Beschreibung

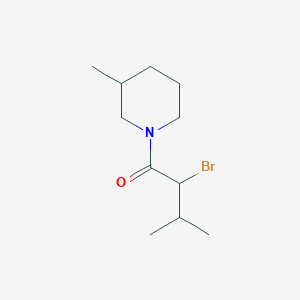

4'-Bromo-2-nitrobiphenyl is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a biphenyl structure with a bromine atom and a nitro group as substituents, which significantly influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of derivatives of 4'-Bromo-2-nitrobiphenyl has been explored in several studies. For instance, a green synthesis method has been reported for a Schiff base compound related to 4'-Bromo-2-nitrobiphenyl, which was synthesized through a condensation reaction involving 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical method . Additionally, selective syntheses of nitro 4-bromobiphenyl have been achieved using nitrogen dioxide/molecular oxygen as a nitrating reagent, with zeolite HBEA-25 as a catalyst, demonstrating high selectivity and yield .

Molecular Structure Analysis

The molecular structure of 4'-Bromo-2-nitrobiphenyl and its derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) has been employed to determine the crystal structure of related compounds, revealing monoclinic space groups and specific molecular conformations . The influence of substituents on the molecular conformation and packing has also been studied, showing that bromine and nitro groups can have significant effects on the overall structure .

Chemical Reactions Analysis

The reactivity of 4'-Bromo-2-nitrobiphenyl derivatives has been investigated through their reactions with nucleophiles and active methylene compounds, leading to the formation of various substitution products, including selenadiazoline and thiadiazoline, as well as pyrazole derivatives . The kinetics of debromination reactions of substituted 4-nitrobiphenyls have been correlated with electronic effects using a modified Hammett relationship .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4'-Bromo-2-nitrobiphenyl derivatives have been characterized through spectroscopic methods and elemental analysis. The formation of long-lived molecular anions upon electron attachment and the competition between electron detachment and dissociation have been studied using Dissociative Electron Attachment (DEA) spectroscopy . The urease inhibitory activity and antioxidant potential of a Schiff base derivative have also been evaluated, showing considerable biological activity .

Wissenschaftliche Forschungsanwendungen

Organische Synthese

4'-Brom-2-nitrobiphenyl: ist ein wertvolles Zwischenprodukt in der organischen Synthese. Es kann verschiedenen chemischen Reaktionen unterzogen werden, darunter palladiumkatalysierten Kreuzkupplungsreaktionen , die eine Schlüsselrolle bei der Herstellung komplexer organischer Moleküle spielen. Die Brom- und Nitrogruppen dieser Verbindung machen sie zu einem vielseitigen Vorläufer für die Synthese von Pharmazeutika, Agrochemikalien und Polymeren.

Pharmazeutische Forschung

In der pharmazeutischen Forschung dient This compound als Baustein für die Synthese von pharmazeutischen Wirkstoffen (APIs). Seine Struktur ist entscheidend für die Entwicklung neuartiger Verbindungen mit potenziellen therapeutischen Wirkungen, wie z. B. Antitumor-, Antiviral- und Antibakteriellen Mitteln .

Materialwissenschaft

Die einzigartigen elektronischen Eigenschaften dieser Verbindung werden in der Materialwissenschaft untersucht. Sie wird bei der Entwicklung organischer Halbleiter verwendet, die für die Herstellung flexibler elektronischer Geräte unerlässlich sind. Die elektronenziehende Nitrogruppe und die elektronenspendende Bromgruppe ermöglichen die Feinabstimmung der elektronischen Eigenschaften von Materialien .

Analytische Chemie

This compound: wird als Standard in der analytischen Chemie verwendet, um Instrumente zu kalibrieren und analytische Methoden zu validieren. Seine charakteristischen spektralen Eigenschaften ermöglichen die genaue Messung und Detektion in komplexen Mischungen .

Umweltwissenschaften

Forscher untersuchen die Umweltauswirkungen bromierter und nitrohaltiger Verbindungen, einschließlich This compound. Sein Verhalten in der Umwelt, wie z. B. Abbauprodukte und Wechselwirkungen mit anderen Schadstoffen, ist Gegenstand von Interesse, um seine Langzeitwirkungen zu verstehen .

Biochemie

In der Biochemie wird This compound zur Untersuchung biochemischer Pfade verwendet. Es kann als Inhibitor oder Sonde zur Untersuchung von Enzymmechanismen und Rezeptor-Ligand-Wechselwirkungen dienen und so Einblicke in zelluläre Prozesse und potenzielle Wirkstoffziele liefern .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAHHCNTAZYUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618899 | |

| Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35450-34-1 | |

| Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35450-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the isomer ratio between 4-bromo-4'-nitrobiphenyl and 4'-bromo-2-nitrobiphenyl in the context of the research?

A1: The research focuses on optimizing the synthesis of 4-bromo-4'-nitrobiphenyl. [] The presence of the 4'-bromo-2-nitrobiphenyl isomer indicates a less selective reaction outcome. A higher ratio of 4-bromo-4'-nitrobiphenyl to 4'-bromo-2-nitrobiphenyl signifies a more successful and desirable outcome for the researchers as it indicates a greater selectivity towards the target compound. By manipulating reaction conditions, particularly the catalyst and temperature, the researchers aimed to maximize the yield of the desired 4-bromo-4'-nitrobiphenyl while minimizing the formation of the 4'-bromo-2-nitrobiphenyl isomer. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)